Tbaj-587

Description

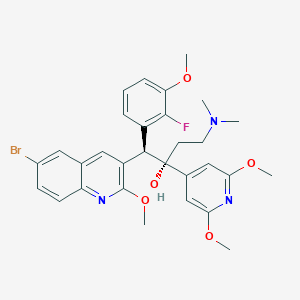

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2-fluoro-3-methoxyphenyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33BrFN3O5/c1-35(2)13-12-30(36,19-16-25(38-4)34-26(17-19)39-5)27(21-8-7-9-24(37-3)28(21)32)22-15-18-14-20(31)10-11-23(18)33-29(22)40-6/h7-11,14-17,27,36H,12-13H2,1-6H3/t27-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEGOJPMKLRSPJ-POURPWNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@](C1=CC(=NC(=C1)OC)OC)([C@H](C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33BrFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252316-16-6 | |

| Record name | TBAJ-587 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252316166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBAJ-587 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6UWM02W81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of TBAJ-587: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TBAJ-587 is a next-generation diarylquinoline, a class of potent antimycobacterial agents. Efficacious against both drug-susceptible and drug-resistant Mycobacterium tuberculosis, this compound represents a significant advancement in the pursuit of more effective and safer tuberculosis therapies. This technical guide delineates the core mechanism of action of this compound, supported by quantitative data from preclinical studies. It further details the experimental protocols for key assays and provides visual representations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound emerges from the same chemical class as bedaquiline, the first diarylquinoline antibiotic approved for the treatment of multidrug-resistant tuberculosis. It was developed to improve upon the potent antimycobacterial activity of bedaquiline while offering an enhanced safety profile.[1][2] Preclinical data indicate that this compound exhibits greater potency against M. tuberculosis and superior efficacy in animal models compared to its predecessor.[3] This guide provides a detailed examination of its molecular mechanism, supported by comparative preclinical data.

Core Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

The primary molecular target of this compound is the F1Fo-ATP synthase, a crucial enzyme in the energy metabolism of Mycobacterium tuberculosis.[2][4]

2.1. Targeting the c-subunit of the F-ATP Synthase

This compound specifically binds to the c-subunit of the Fo rotor within the mycobacterial ATP synthase complex. This binding event physically obstructs the rotation of the c-ring, which is essential for the translocation of protons across the inner mitochondrial membrane. The inhibition of this proton motive force directly halts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. The resulting depletion of cellular ATP leads to a bactericidal effect against both replicating and non-replicating mycobacteria.[5]

2.2. Signaling Pathway

The mechanism of action can be visualized as a direct inhibitory pathway targeting cellular energy production.

Quantitative Data

The enhanced potency of this compound compared to bedaquiline is evident in both in vitro and in vivo studies.

3.1. In Vitro Potency: Minimum Inhibitory Concentrations (MICs)

This compound demonstrates lower MIC values than bedaquiline against both wild-type and resistant strains of M. tuberculosis.

| Compound | M. tuberculosis H37Rv (Wild-Type) MIC (μg/mL) | M. tuberculosis Rv0678 Mutant MIC (μg/mL) |

| This compound | 0.016[6] | 0.0625[6] |

| Bedaquiline | 0.0625[6] | 0.5[6] |

3.2. In Vivo Efficacy: Mouse Model of Tuberculosis

In a mouse model of tuberculosis, this compound demonstrated superior bactericidal activity compared to bedaquiline.

| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU Reduction (vs. Control) at Month 1 |

| This compound | 25 | > 1.5 log10 greater than Bedaquiline[3] |

| 50 | > 1.5 log10 greater than Bedaquiline[3] | |

| Bedaquiline | 25 | Baseline[3] |

3.3. Safety Profile: hERG Channel Inhibition

A key aspect of the improved profile of this compound is its reduced activity against the human ether-a-go-go-related gene (hERG) potassium channel, which is associated with cardiac QT interval prolongation.

| Compound | hERG Channel Inhibition IC50 (μM) |

| This compound | 13[4] |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the preclinical evaluation of this compound.

4.1. In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol is based on the methodology described in the comparative efficacy studies.[3][6]

-

Animal Model: BALB/c mice are used for the infection model.

-

Infection: Mice are infected via aerosol exposure with a high dose of M. tuberculosis H37Rv or a resistant strain.

-

Treatment: Treatment is initiated the day after infection and administered by oral gavage once daily, five days a week.

-

Drug Regimens:

-

Vehicle control (e.g., 20% cyclodextrin).

-

This compound at varying doses (e.g., 25 mg/kg, 50 mg/kg).

-

Bedaquiline at varying doses (e.g., 12.5 mg/kg, 25 mg/kg, 50 mg/kg).

-

-

Assessment: At specified time points (e.g., 1 and 2 months), mice are euthanized, and the lungs are harvested.

-

CFU Enumeration: The lungs are homogenized, and serial dilutions are plated on 7H11 agar plates. Colony-forming units (CFUs) are counted after incubation at 37°C for 3-4 weeks.

-

Data Analysis: The log10 CFU per lung is calculated, and the mean reduction in CFU for each treatment group is compared to the vehicle control.

4.2. ATP Synthase Inhibition Assay

This is a generalized protocol for determining the inhibitory activity of compounds against mycobacterial ATP synthase.

-

Preparation of Inverted Membrane Vesicles (IMVs): M. smegmatis or a similar mycobacterial species is cultured, harvested, and lysed to prepare IMVs enriched with ATP synthase.

-

ATP Synthesis Assay:

-

IMVs are incubated with a respiratory substrate (e.g., NADH) to generate a proton motive force.

-

ADP and a luciferin/luciferase-based ATP detection reagent are added.

-

The test compound (this compound) is added at various concentrations.

-

ATP synthesis is measured by the luminescence generated, which is proportional to the amount of ATP produced.

-

-

Data Analysis: The concentration of the compound that inhibits 50% of ATP synthesis (IC50) is determined.

4.3. hERG Channel Inhibition Assay (Manual Patch Clamp)

This protocol outlines the gold-standard electrophysiological method for assessing hERG channel inhibition.

-

Cell Line: A mammalian cell line stably expressing the human hERG channel (e.g., HEK293) is used.

-

Cell Preparation: Cells are cultured and prepared for patch-clamp recording.

-

Electrophysiology:

-

Whole-cell patch-clamp recordings are performed.

-

A specific voltage protocol is applied to elicit hERG currents.

-

The baseline hERG current is recorded.

-

The test compound (this compound) is perfused at increasing concentrations.

-

The effect of the compound on the hERG current is recorded.

-

-

Data Analysis: The percentage of current inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve.

Conclusion

This compound is a promising next-generation diarylquinoline with a well-defined mechanism of action centered on the potent and specific inhibition of mycobacterial ATP synthase. Preclinical data robustly support its superior potency and efficacy over bedaquiline, coupled with a potentially improved safety profile regarding hERG channel inhibition. The detailed understanding of its mechanism and the availability of established experimental protocols for its evaluation are critical for its continued development and potential to become a cornerstone of future tuberculosis treatment regimens.

References

- 1. Comparative Efficacy of the Novel Diarylquinoline this compound and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Comparative Efficacy of the Novel Diarylquinoline this compound and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the ATP Synthase Inhibitor Tbaj-587

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tbaj-587 is a next-generation diarylquinoline (DARQ) antibiotic with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. As a derivative of bedaquiline, the first diarylquinoline approved for the treatment of multidrug-resistant tuberculosis, this compound shares its novel mechanism of action: the direct inhibition of the F1Fo-ATP synthase. This enzyme is crucial for bacterial energy metabolism, and its inhibition leads to a rapid bactericidal effect. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory effects on ATP synthase, the underlying molecular mechanisms, and the experimental protocols used to characterize its activity.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. The diarylquinolines represent a significant advancement in this area, offering a new therapeutic strategy by targeting bacterial energy metabolism. This compound has emerged as a promising candidate from this class, demonstrating more potent antimycobacterial activity and an improved safety profile compared to its predecessor, bedaquiline.[1] This document serves as a technical resource for researchers and drug developers, consolidating the current knowledge on the ATP synthase inhibitory properties of this compound.

Mechanism of Action: Inhibition of ATP Synthase

This compound exerts its bactericidal effect by directly inhibiting the F1Fo-ATP synthase in Mycobacterium tuberculosis.[2] This enzyme, located in the bacterial cell membrane, is essential for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.

The F1Fo-ATP synthase is a rotary motor enzyme composed of two main domains: the membrane-embedded Fo domain, which contains the proton channel, and the F1 domain, which protrudes into the cytoplasm and carries out ATP synthesis. The flow of protons through the Fo domain drives the rotation of the c-ring, a component of the Fo domain. This rotation is transmitted to the F1 domain, inducing conformational changes that lead to the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).

This compound, like other diarylquinolines, binds to the c-ring and subunit a of the Fo domain.[3][4] This binding event physically obstructs the rotation of the c-ring, effectively jamming the molecular motor of the ATP synthase. As a result, proton translocation is uncoupled from ATP synthesis, leading to a rapid depletion of the cell's ATP supply and ultimately, bacterial cell death. Cryo-electron microscopy studies have revealed that diarylquinolines, including this compound, induce significant conformational changes in the ATP synthase upon binding, creating tight binding pockets at the interface of subunit a and the c-ring.[3]

Signaling Pathway Diagram

Caption: Mechanism of this compound inhibition of mycobacterial ATP synthase.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Activity against Mycobacterium tuberculosis

| Assay Type | Strain | Parameter | Value (µg/mL) | Reference |

| Microplate Alamar Blue Assay (MABA) | H37Rv | MIC90 | 0.006 | [5] |

| Luciferase Reporter Assay (LORA) | H37Rv | MIC90 | <0.02 | [5] |

Table 2: Off-Target Activity and Binding Affinity

| Target | Assay Type | Parameter | Value | Reference |

| hERG Channel | Electrophysiology | IC50 | 13 µM | [6] |

| Human Mitochondrial F-ATP Synthase | Not Specified | Kd | 56.92 µM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the activity of this compound.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against replicating Mycobacterium tuberculosis.

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol:

-

Prepare a serial dilution of this compound in a 96-well microplate.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Include appropriate positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7 days.

-

On day 7, add Alamar Blue solution to each well.

-

Re-incubate the plates for 24 hours.

-

Visually assess the color change in each well to determine the MIC.

Luciferase Reporter Assay (LORA)

The LORA is a bioluminescence-based assay used to determine the MIC of a compound against non-replicating, dormant Mycobacterium tuberculosis.

Principle: This assay uses a recombinant strain of M. tuberculosis that expresses the luciferase enzyme. In the presence of a suitable substrate, viable bacteria will produce light. The MIC is the lowest drug concentration that results in a significant reduction in luminescence compared to the drug-free control.

Protocol:

-

Prepare a serial dilution of this compound in a 96-well microplate.

-

Add a standardized inoculum of the luciferase-expressing M. tuberculosis strain to each well.

-

Incubate the plates under hypoxic conditions to induce a non-replicating state.

-

After the desired incubation period, add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the MIC based on the reduction in luminescence.

In Vitro ATP Hydrolysis Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified ATP synthase.

Principle: The assay measures the hydrolysis of ATP to ADP and Pi, a reaction catalyzed by the F1 domain of the ATP synthase. The rate of this reaction is monitored, and the concentration of the inhibitor that causes a 50% reduction in activity (IC50) is determined.

Protocol:

-

Purify F1Fo-ATP synthase from Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis).

-

Prepare a reaction mixture containing the purified enzyme, a suitable buffer, and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at a controlled temperature.

-

Measure the amount of inorganic phosphate released over time using a colorimetric method (e.g., malachite green assay).

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a potent inhibitor of Mycobacterium tuberculosis ATP synthase, representing a significant development in the fight against drug-resistant tuberculosis. Its well-defined mechanism of action, coupled with its improved potency and safety profile, makes it a promising candidate for further clinical development. This technical guide has provided a detailed overview of the current understanding of this compound's interaction with its molecular target, supported by quantitative data and established experimental protocols. Continued research into the nuances of its mechanism and its in vivo efficacy will be crucial in realizing its full therapeutic potential.

References

- 1. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, Diarylquinoline | Working Group for New TB Drugs [newtbdrugs.org]

- 3. Inhibition of M. tuberculosis and human ATP synthase by BDQ and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a novel diarylquinoline, is active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to TBAJ-587: A Novel Diarylquinoline for Antitubercular Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of TBAJ-587, a promising next-generation diarylquinoline antibiotic. Detailed experimental protocols for key assays and a summary of its antitubercular and antibacterial activities are presented to support ongoing research and development efforts in the fight against tuberculosis and other mycobacterial infections.

Chemical Structure and Physicochemical Properties

This compound is a diarylquinoline analogue of bedaquiline, designed for improved efficacy and safety.[1][2] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2-fluoro-3-methoxyphenyl)butan-2-ol | [2][3] |

| Molecular Formula | C₃₀H₃₃BrFN₃O₅ | [2][3] |

| Molecular Weight | 614.51 g/mol | [2][3] |

| CAS Number | 2252316-16-6 | [2][3] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Purity | >98% | [2] |

Mechanism of Action: Targeting Mycobacterial ATP Synthase

This compound exerts its potent bactericidal activity by directly inhibiting the F1Fo-ATP synthase in mycobacteria.[2][4][5] This enzyme is crucial for generating adenosine triphosphate (ATP), the primary energy currency of the cell.

Figure 1: Mechanism of action of this compound.

By binding to the c subunit of the ATP synthase, this compound disrupts the proton motive force, leading to a rapid decline in intracellular ATP levels and ultimately, bacterial cell death.[4] This targeted mechanism contributes to its selective activity against mycobacteria.[2][5]

In Vitro Antimicrobial Activity

This compound demonstrates potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and other nontuberculous mycobacteria (NTM).[5][6]

Table 2: In Vitro Activity of this compound against Mycobacterial Strains

| Organism | Assay | MIC Range (mg/L) | Reference |

| M. tuberculosis H37Rv | MABA | 0.006 | [2][7] |

| M. tuberculosis H37Rv | LORA | <0.02 | [2][7] |

| M. tuberculosis H37Rv | Broth Macrodilution | 0.016 | [8] |

| M. tuberculosis (Rv0678 mutant) | Broth Macrodilution | 0.0625 | [8] |

| M. abscessus | Broth Microdilution | 0.031 - 0.062 | [9] |

| M. massiliense | Broth Microdilution | >1 | [10] |

Experimental Protocols

Asymmetric Synthesis of this compound

A highly efficient asymmetric synthesis of this compound has been developed using a synergistic Li/Li bimetallic system.[11][12] This method provides the desired product in high yield and enantiomeric ratio.[11]

Figure 2: Asymmetric synthesis workflow for this compound.

Detailed Methodology:

The synthesis involves the addition of a quinoline derivative to an aryl ketone in the presence of a synergistic Li/Li bimetallic system.[11] While the full, step-by-step industrial synthesis protocol is proprietary, a gram-scale synthesis has been reported, yielding the product with an excellent 90% yield and an 80:20 enantiomeric ratio, which can be further enhanced to 99.9:0.1 after recrystallization.[11][12]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][10]

Protocol:

-

Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements for mycobacteria).[13]

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at the optimal temperature and duration for the specific mycobacterial species.

-

MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][14]

Protocol:

-

Culture Preparation: A standardized inoculum of the test organism is prepared in a suitable broth.

-

Drug Exposure: this compound is added to the bacterial cultures at various multiples of its MIC.

-

Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting the colony-forming units (CFU).

-

Data Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of killing. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[14]

Checkerboard Assay for Synergy Testing

This method is used to evaluate the interaction between two antimicrobial agents.[6][15]

Figure 3: Workflow for the checkerboard assay.

Protocol:

-

Drug Dilutions: Twofold serial dilutions of this compound are prepared along the x-axis of a 96-well plate, and dilutions of the second drug are prepared along the y-axis.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions.

-

FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.

-

Interpretation:

-

Synergy: FIC index ≤ 0.5

-

Indifference: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

In Vivo Efficacy

This compound has demonstrated superior efficacy compared to bedaquiline in mouse models of tuberculosis.[8][16]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis

| Parameter | This compound | Bedaquiline | Reference |

| Reduction in Lung CFU (Wild-type M. tb) | Significantly greater reduction | - | [8][16] |

| Reduction in Lung CFU (Rv0678 mutant M. tb) | Significantly greater reduction | - | [8][16] |

| Emergence of Resistance | Reduced emergence | - | [16] |

Experimental Model:

-

Animal Model: BALB/c mice are commonly used.[17]

-

Infection: Mice are infected via aerosol with a high dose of M. tuberculosis.

-

Treatment: Treatment with this compound, bedaquiline, or combination regimens is initiated at a specified time post-infection and administered for a defined period.

-

Outcome Measurement: The primary endpoint is the bacterial load in the lungs, determined by CFU counts at different time points during and after treatment.

Safety Profile

A key advantage of this compound is its improved safety profile compared to bedaquiline. It exhibits weaker inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which is associated with a lower risk of cardiac arrhythmias.[6][7][10]

Table 4: hERG Channel Inhibition

| Compound | IC₅₀ (µM) | Reference |

| This compound | 13 | [7] |

Conclusion

This compound is a potent, next-generation diarylquinoline with a promising efficacy and safety profile for the treatment of tuberculosis and other mycobacterial infections. Its targeted mechanism of action, potent bactericidal activity against both drug-sensitive and resistant strains, and improved safety margin over existing therapies make it a strong candidate for further clinical development. The experimental protocols and data presented in this guide provide a valuable resource for researchers working to advance new treatments for these devastating diseases.

References

- 1. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C30H33BrFN3O5 | CID 138319677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of M. tuberculosis and human ATP synthase by BDQ and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, Diarylquinoline | Working Group for New TB Drugs [newtbdrugs.org]

- 6. journals.asm.org [journals.asm.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro killing dynamics of the diarylquinolone this compound and its main metabolites against Mycobacterium tuberculosis | ARAID [araid.es]

- 10. This compound, a novel diarylquinoline, is active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Li/Li Bimetallic System for the Asymmetric Synthesis of Antituberculosis Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. emerypharma.com [emerypharma.com]

- 15. This compound, a novel diarylquinoline, is active against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative Efficacy of the Novel Diarylquinoline this compound and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bactericidal and sterilizing activity of novel regimens combining bedaquiline or this compound with GSK2556286 and TBA-7371 in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Tbaj-587: A Next-Generation Diarylquinoline for Tuberculosis

Introduction: Tbaj-587 is a novel, next-generation diarylquinoline antibiotic currently in clinical development for the treatment of tuberculosis (TB).[1] It emerged from a lead optimization program designed to improve upon the first-in-class diarylquinoline, bedaquiline, by enhancing potency and improving the safety profile.[1][2] Preclinical data indicate that this compound possesses superior anti-mycobacterial activity and a potentially wider therapeutic window compared to its predecessor.[1][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and safety profile.

Mechanism of Action

This compound, like other diarylquinolines, targets the mycobacterial F1Fo-ATP synthase, a crucial enzyme for energy production within the bacterium.[4][5] Specifically, it binds to the c subunit of the ATP synthase, inhibiting its function and leading to a depletion of intracellular ATP.[4] This targeted mechanism is selective for mycobacterial ATP synthase, contributing to the drug's safety profile.[2][6] Spontaneous resistant mutations to this compound have been identified in the atpE gene, which encodes the c subunit of the F-ATP synthase, further confirming this as the primary target.[4]

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, as well as other non-tuberculous mycobacteria (NTM).

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Strain | Assay | MIC (µg/mL) | Reference |

| H37Rv | MABA | 0.006 | [7] |

| H37Rv | LORA | <0.02 | [7] |

| H37Rv | Resazurin Microtiter Assay | 0.016 mg/L | [4] |

| H37Rv (various carbon sources) | Resazurin Microtiter Assay | 0.031-0.062 | [8] |

Table 2: In Vitro Activity of this compound and its Metabolites against M. tuberculosis H37Rv

| Compound | Average MIC90 (µg/mL) | Reference |

| This compound | 0.031-0.062 | [8] |

| M2 | 0.4-1.6 | [8] |

| M3 | 0.062-0.125 | [8] |

| M12 | 2.2-9 | [8] |

Table 3: In Vitro Activity of this compound against NTM Reference Strains and Clinical Isolates of M. abscessus

| Organism | Number of Strains | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| M. abscessus subsp. abscessus | 118 | 0.008->16 | 0.06 | 0.25 |

| M. abscessus subsp. massiliense | 76 | 0.008->16 | 0.03 | 0.12 |

| M. avium | 1 | - | 0.015 | - |

| M. intracellulare | 1 | - | 0.015 | - |

| M. kansasii | 1 | - | 0.008 | - |

| M. fortuitum | 1 | - | 0.5 | - |

Data for this table was extrapolated from a study on the activity of this compound against NTM.[9][10]

In Vivo Efficacy

Preclinical studies in mouse models of tuberculosis have demonstrated the potent in vivo efficacy of this compound, both as a monotherapy and in combination with other anti-TB agents.[3]

Table 4: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis (H37Rv)

| Treatment Regimen | Dose (mg/kg) | Mean Lung CFU (log10) Reduction vs. Control | Reference |

| Bedaquiline | 25 | ~2.5 | [3] |

| This compound | 25 | >4.0 | [3] |

| This compound | 50 | >4.0 | [3] |

| BPaL (Bedaquiline + Pretomanid + Linezolid) | - | ~4.5 | [3] |

| S'PaL (this compound + Pretomanid + Linezolid) | - | >6.0 | [3] |

Table 5: In Vivo Efficacy of this compound against a Resistant Rv0678 Mutant in a Mouse Model

| Treatment Regimen | Dose (mg/kg) | Mean Lung CFU (log10) Reduction vs. Control | Reference |

| Bedaquiline | 25 | ~1.5 | [3] |

| This compound | 25 | ~3.0 | [3] |

| BPaL | - | ~3.5 | [3] |

| S'PaL | - | ~5.0 | [3] |

Safety Pharmacology

A key advantage of this compound is its improved safety profile concerning cardiotoxicity. Bedaquiline has been associated with QT prolongation due to its inhibition of the human ether-a-go-go-related gene (hERG) potassium channel.[4][7] this compound exhibits significantly weaker inhibition of the hERG channel.[4][9]

Table 6: hERG Channel Inhibition and Cytotoxicity of this compound

| Assay | Cell Line | IC50 (µM) | Reference |

| hERG Channel Inhibition | - | 13 | [7] |

| Cytotoxicity (MTS-PBS assay) | Vero | > 10 µg/mL | [7] |

| Cytotoxicity (MTT assay) | Vero | > 10 µg/mL | [7] |

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Assay

The minimum inhibitory concentrations (MICs) of this compound against Mycobacterium species were determined using the broth microdilution method in 96-well plates.

Caption: Workflow for broth microdilution assay.

Protocol:

-

A standardized inoculum of the mycobacterial strain is prepared in an appropriate broth medium (e.g., Middlebrook 7H9).

-

Two-fold serial dilutions of this compound are prepared in the 96-well plates.

-

The wells are inoculated with the mycobacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

The plates are incubated at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis).

-

The MIC is determined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria. A growth indicator, such as resazurin, can be added to aid in the determination of the endpoint.

In Vivo Efficacy: Mouse Model of Tuberculosis

The efficacy of this compound is evaluated in a murine model of chronic tuberculosis infection.

Caption: Workflow for in vivo efficacy testing.

Protocol:

-

BALB/c or other susceptible mouse strains are infected with a low-dose aerosol of M. tuberculosis H37Rv.

-

The infection is allowed to establish for several weeks to create a chronic infection state.

-

Mice are randomized into treatment groups and receive daily oral doses of this compound, a comparator drug (e.g., bedaquiline), or a vehicle control.

-

At specified time points during and after treatment, cohorts of mice are euthanized.

-

The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (colony-forming units, CFU).

-

The efficacy of the treatment is determined by the reduction in CFU counts in the organs of treated mice compared to the untreated control group.

Conclusion

The preclinical data for this compound are highly promising, demonstrating potent bactericidal activity against a range of mycobacterial species, including drug-resistant strains.[3][4] Its superior in vivo efficacy and improved safety profile, particularly the reduced hERG liability compared to bedaquiline, position this compound as a strong candidate for inclusion in future, potentially shorter and safer, TB treatment regimens.[1][3][7] Further clinical investigation is warranted to fully elucidate its therapeutic potential. Phase 1 clinical trials for this compound were initiated in late 2020.[5]

References

- 1. This compound, Diarylquinoline | Working Group for New TB Drugs [newtbdrugs.org]

- 2. tballiance.org [tballiance.org]

- 3. Comparative Efficacy of the Novel Diarylquinoline this compound and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. tballiance.org [tballiance.org]

- 6. tballiance.org [tballiance.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vitro killing dynamics of the diarylquinolone this compound and its main metabolites against Mycobacterium tuberculosis | ARAID [araid.es]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound, a novel diarylquinoline, is active against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Activity of TBAJ-587 Against Non-Tuberculous Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a group of opportunistic pathogens that can cause a wide range of infections, particularly in individuals with underlying lung diseases or compromised immune systems. Treatment of NTM infections is often challenging due to their intrinsic resistance to many antibiotics. TBAJ-587, a novel diarylquinoline, has emerged as a promising candidate for the treatment of NTM infections, demonstrating potent activity against various NTM species, including the notoriously difficult-to-treat Mycobacterium abscessus. This technical guide provides an in-depth overview of the current knowledge on this compound's efficacy against NTM, its mechanism of action, and the key experimental methodologies used to evaluate its activity.

Core Efficacy Data

In Vitro Susceptibility

This compound has demonstrated significant in vitro activity against a range of NTM species. The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The susceptibility of various NTM reference strains and clinical isolates of M. abscessus to this compound has been determined using the broth microdilution assay.[1][2]

| Mycobacterial Strain | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| M. abscessus subsp. abscessus (clinical isolates, n=123) | 0.002 - 0.5 | 0.031 | 0.125 |

| M. abscessus subsp. massiliense (clinical isolates, n=71) | 0.0039 - 0.25 | 0.031 | 0.125 |

| M. abscessus ATCC 19977 | 0.03125 | - | - |

| M. fortuitum ATCC 6841 | 0.0078 | - | - |

| M. kansasii ATCC 12478 | ≤0.002 | - | - |

| M. avium ATCC 25291 | 0.016 | - | - |

| M. intracellulare ATCC 13950 | 0.0078 | - | - |

| M. smegmatis ATCC 700084 | >16 | - | - |

| Data compiled from studies evaluating the in vitro activity of this compound against NTM.[1][2] |

Bactericidal Activity

Beyond inhibiting growth, the ability of an antibiotic to actively kill bacteria is a critical attribute. Time-kill kinetic assays have been employed to assess the bactericidal versus bacteriostatic nature of this compound against M. abscessus. These studies have shown that this compound exhibits bactericidal activity against M. abscessus.[1][3] At concentrations of 10 and 100 times its MIC, this compound demonstrated a significant reduction in the number of viable bacteria over time.[1]

Intracellular Activity

NTM, particularly M. abscessus, can survive and replicate within host macrophages, which provides a protective niche against the host immune system and some antibiotics. Therefore, the ability of a drug to penetrate host cells and exert its antimicrobial effect is crucial for therapeutic success. The intracellular activity of this compound has been evaluated in THP-1 macrophages infected with M. abscessus. These studies have demonstrated that this compound is effective at inhibiting the intracellular growth of M. abscessus.[1][3]

In Vivo Efficacy

Preclinical animal models are essential for evaluating the in vivo efficacy of new drug candidates. The activity of this compound has been assessed in an immunocompromised mouse model of M. abscessus lung infection.[1][2] In these studies, this compound was shown to significantly reduce the bacterial load in the lungs of infected mice, with an efficacy comparable to that of bedaquiline.[1][3]

Synergy with Other Anti-NTM Drugs

Combination therapy is the cornerstone of NTM treatment. Checkerboard assays have been used to investigate the interaction between this compound and other clinically important anti-NTM drugs. These studies have shown that this compound does not exhibit antagonism when combined with other anti-NTM agents, suggesting its potential for use in combination regimens.[1][4]

Mechanism of Action

This compound, like other diarylquinolines, targets the F-ATP synthase, a crucial enzyme in the bacterial energy production pathway. Specifically, it binds to the c subunit of the F-ATP synthase, disrupting the proton motive force and leading to a depletion of ATP, which is essential for bacterial survival.[1][3] This mechanism is distinct from that of many other antibiotics, making it a valuable tool against drug-resistant strains.

References

- 1. Time–Kill Kinetics (TK) Assays [bio-protocol.org]

- 2. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A BALB/c mouse model of Mycobacterium abscessus lung infection based on once-weekly cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]

Phase 1 Clinical Trial of Tbaj-587: A Comprehensive Technical Review

For Immediate Release

This whitepaper provides an in-depth analysis of the Phase 1 clinical trial results for Tbaj-587, a novel diarylquinoline antimicrobial agent in development for the treatment of tuberculosis (TB). The information presented is intended for researchers, scientists, and drug development professionals, offering a technical guide to the foundational clinical data, experimental protocols, and mechanism of action of this promising therapeutic candidate.

Executive Summary

The completed Phase 1 clinical trial (NCT04890535) of this compound, sponsored by the TB Alliance in collaboration with the European Regimen Accelerator for Tuberculosis (ERA4TB), has demonstrated a favorable safety and tolerability profile in healthy adult volunteers.[1] The study, a two-part, partially blinded, placebo-controlled trial, assessed single ascending doses (SAD), the effect of food, and multiple ascending doses (MAD). Key findings indicate that this compound is generally safe and well-tolerated with no identified safety signals.[2] Pharmacokinetic analyses revealed a long terminal half-life of approximately 16 weeks and a notable food effect, with a high-fat meal increasing exposure by two to three times.[2] These results support the continued development of this compound as a potential component of future, improved treatment regimens for tuberculosis.

Introduction to this compound

This compound is a next-generation diarylquinoline, a class of drugs that has shown significant promise in the fight against Mycobacterium tuberculosis. It shares its mechanism of action with bedaquiline, the first diarylquinoline approved for TB treatment, by directly inhibiting the mycobacterial ATP synthase.[3][4][5] This enzyme is crucial for the energy metabolism of the bacterium. Preclinical studies have suggested that this compound possesses more potent activity against M. tuberculosis and may have an improved safety and pharmacokinetic profile compared to bedaquiline.[3]

Mechanism of Action

This compound targets the F-ATP synthase in Mycobacterium tuberculosis, a critical enzyme in the bacterial energy production pathway. By inhibiting this enzyme, this compound disrupts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to bacterial cell death.[4][5]

Phase 1 Clinical Trial (NCT04890535) Design and Methodology

The first-in-human study of this compound was a randomized, placebo-controlled trial conducted in healthy adult volunteers in the Netherlands.[6][7] The trial was designed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of this compound.[8][9]

Study Design

The trial consisted of two parts:

-

Part 1: Single Ascending Dose (SAD) and Food Effect (FE): This part enrolled 92 healthy participants across six fasting SAD cohorts and one fed FE cohort.[2]

-

Part 2: Multiple Ascending Dose (MAD): This part consisted of three fed MAD cohorts.[2]

Key Experimental Protocols

-

Inclusion and Exclusion Criteria: Key inclusion criteria included healthy adult males and non-childbearing potential females aged 18-64 with a BMI between 18.5 and 32.0 kg/m ².[10] Exclusion criteria included pregnancy, lactation, positive drug/alcohol screens, and certain laboratory abnormalities.[10]

-

Pharmacokinetic Sampling and Analysis: Serial blood samples were collected to assess the pharmacokinetic profiles of this compound and its metabolites.[10] Population PK models were developed based on the data from the first-in-human study.[2]

-

Safety and Tolerability Assessments: Safety was monitored through physical examinations, vital signs, electrocardiograms (ECGs), Holter monitoring, and clinical laboratory tests.[10]

Phase 1 Clinical Trial Results

The Phase 1 study of this compound has been successfully completed, providing crucial data on its safety and pharmacokinetic profile.[1]

Safety and Tolerability

This compound was found to be generally safe and well-tolerated among healthy participants, with no safety signals identified.[2] The majority of adverse events reported were mild, and all resolved without intervention. No severe or serious adverse events were observed during the trial.[2]

Table 1: Summary of Safety Findings

| Safety Parameter | Observation |

| Serious Adverse Events | None reported.[2] |

| Severe Adverse Events | None reported.[2] |

| Most Common Adverse Events | Mild and resolved spontaneously.[2] |

| Overall Conclusion | Generally safe and well-tolerated.[2] |

Pharmacokinetics

The pharmacokinetic analysis of this compound revealed several key characteristics that will inform future clinical development.

Table 2: Summary of Pharmacokinetic Parameters

| Pharmacokinetic Parameter | Finding |

| Terminal Half-Life | Approximately 16 weeks.[2] |

| Food Effect | Administration with a high-fat, high-calorie meal resulted in a 2- to 3-fold increase in exposure compared to the fasted state.[2] |

| Metabolites | Population PK models were developed for this compound and its metabolites M2 and M3.[2] |

Preclinical Data Synopsis

Preclinical investigations into this compound have consistently demonstrated its potential as a potent anti-tuberculosis agent.

In Vitro and In Vivo Efficacy

-

Potency: this compound has shown greater in vitro potency than bedaquiline, including against some resistant strains.[11]

-

Animal Models: In mouse models of tuberculosis, this compound demonstrated greater efficacy than bedaquiline, both as a monotherapy and in combination with other anti-TB drugs.[11] It also showed a reduction in the emergence of resistance.[11]

Conclusion and Future Directions

The successful completion of the Phase 1 clinical trial of this compound marks a significant milestone in the development of new and improved treatments for tuberculosis. The favorable safety and pharmacokinetic profile observed in this study, coupled with promising preclinical data, strongly supports its advancement into later-stage clinical development. The long half-life and the effect of food on absorption are important considerations for the design of future clinical trials and dosing regimens. Further studies will be crucial to evaluate the efficacy of this compound in patients with tuberculosis and to determine its optimal role in combination therapy. The ongoing collaboration through the ERA4TB platform will be instrumental in accelerating the development of this promising new drug candidate.[2]

References

- 1. tballiance.org [tballiance.org]

- 2. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 3. This compound, Diarylquinoline | Working Group for New TB Drugs [newtbdrugs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. tballiance.org [tballiance.org]

- 6. TB Alliance Announces First Patient Dosed with this compound in Phase 1 Study - ERA4TB [era4tb.org]

- 7. tballiance.org [tballiance.org]

- 8. Redirecting to https://onderzoekmetmensen.nl/en/trial/54986 [onderzoekmetmensen.nl]

- 9. This compound-CL-001, Phase 1, Partially Blinded, Placebo-Controlled, Randomized, Combined Single Ascending Dose with Food Effect Cohort Trial (Part 1) and Multiple Ascending Dose Trial (Part 2) to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Adult Participants. | Research with human participants [onderzoekmetmensen.nl]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Comparative Efficacy of the Novel Diarylquinoline this compound and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Experimental Diarylquinoline Tbaj-587

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the novel anti-tuberculosis agent Tbaj-587. This document includes summaries of quantitative data, detailed methodologies for key experiments, and visualizations of its mechanism of action and experimental workflows.

This compound is a next-generation diarylquinoline, a class of drugs that targets the ATP synthase of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1][2] It is a promising candidate in the fight against drug-resistant tuberculosis, demonstrating potent activity against M. tb and a better safety profile than its predecessor, bedaquiline.[3][4]

Mechanism of Action

This compound exerts its bactericidal effect by directly inhibiting the F1F0-ATP synthase in Mycobacterium tuberculosis. Specifically, it binds to the c-subunit of the ATP synthase, disrupting the proton motive force and leading to a depletion of cellular ATP. This ultimately results in bacterial cell death.[5][6][7]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Organism | Strain | MIC/IC50 | Reference |

| Microplate Alamar Blue Assay (MABA) | M. tuberculosis | H37Rv | MIC90: 0.006 µg/mL | [8][9] |

| Low Oxygen Recovery Assay (LORA) | M. tuberculosis | H37Rv | MIC90: <0.02 µg/mL | [8][9] |

| Broth Macrodilution | M. tuberculosis | H37Rv | MIC: 0.016 µg/mL | [10] |

| Broth Macrodilution | M. tuberculosis | Rv0678 mutant | MIC: 0.0625 µg/mL | [10] |

| hERG Channel Inhibition | Human | - | IC50: 13 µM | [8] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis

| Treatment Group | Dosing (mg/kg) | Duration | Change in Lung CFU (log10) | Reference |

| This compound Monotherapy | 25 | 1 month | >1.5 log10 reduction compared to bedaquiline | [4] |

| This compound Monotherapy | 50 | 1 month | >1.5 log10 reduction compared to bedaquiline | [4] |

| This compound + Pretomanid + Linezolid (SPaL) | 25 (this compound) | 2 months | Significantly more active than BPaL | [4] |

| This compound + Pretomanid + Moxifloxacin + Pyrazinamide (SPaMZ) | 25 (this compound) | 1 month | Significantly more active than BPaMZ | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of M. tuberculosis.

Caption: Workflow for MIC determination.

Materials:

-

This compound stock solution (in DMSO)

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

96-well microtiter plates

-

Resazurin solution

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.001 to 1 µg/mL.

-

Include a drug-free control (broth only) and a positive control (a known anti-TB drug like rifampicin).

-

-

Prepare Inoculum:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial culture to each well of the microtiter plate containing the this compound dilutions.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

MIC Determination:

-

After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours.

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents this color change.

-

Time-Kill Kinetic Assay

This assay determines the bactericidal or bacteriostatic activity of this compound over time.

Procedure:

-

Culture Preparation:

-

Prepare a mid-log phase culture of M. tuberculosis as described in the MIC protocol.

-

-

Drug Exposure:

-

Inoculate flasks containing 7H9 broth with the bacterial culture to a final density of ~10^6 CFU/mL.

-

Add this compound at various concentrations (e.g., 1x, 4x, and 10x the MIC). Include a drug-free control.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 7, and 14 days), withdraw aliquots from each flask.

-

Prepare serial dilutions of the aliquots and plate them on Middlebrook 7H11 agar plates.

-

-

Colony Counting:

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each this compound concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

-

Checkerboard Synergy Assay

This assay evaluates the interaction between this compound and other anti-tuberculosis drugs.

Procedure:

-

Plate Setup:

-

In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a second anti-TB drug (e.g., pretomanid, linezolid) along the y-axis.

-

-

Inoculation and Incubation:

-

Inoculate the plate with M. tuberculosis and incubate as described in the MIC protocol.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[11]

-

hERG Channel Inhibition Assay

This assay assesses the potential for this compound to cause cardiotoxicity by inhibiting the hERG potassium channel.

Procedure:

-

This assay is typically performed using automated patch-clamp systems with cell lines stably expressing the hERG channel (e.g., HEK293 cells).

-

Cell Preparation:

-

Culture hERG-expressing cells according to standard protocols.

-

-

Compound Application:

-

Apply a range of this compound concentrations to the cells.

-

-

Electrophysiological Recording:

-

Measure the hERG channel current in response to a voltage-clamp protocol before and after the application of this compound.

-

-

Data Analysis:

-

Calculate the percentage of hERG current inhibition for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the hERG current.

-

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol evaluates the therapeutic efficacy of this compound in a BALB/c mouse model of chronic tuberculosis infection.

Caption: Workflow for in vivo efficacy testing.

Procedure:

-

Infection:

-

Infect female BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.

-

-

Treatment:

-

After a chronic infection is established (typically 2-4 weeks post-infection), begin treatment.

-

Administer this compound orally, once daily, at various doses (e.g., 12.5, 25, 50 mg/kg).

-

Include a vehicle control group and a positive control group (e.g., bedaquiline).

-

For combination studies, co-administer this compound with other anti-TB drugs.

-

-

Assessment of Bacterial Load:

-

At various time points during and after treatment, sacrifice groups of mice.

-

Aseptically remove the lungs, homogenize them, and plate serial dilutions onto 7H11 agar.

-

-

Data Analysis:

-

After 3-4 weeks of incubation, count the colonies to determine the bacterial load (CFU) in the lungs.

-

Compare the CFU counts between the different treatment groups and the control group to assess the efficacy of this compound.

-

Intracellular Macrophage Infection Assay

This assay determines the ability of this compound to kill M. tuberculosis residing within macrophages.

Procedure:

-

Macrophage Culture:

-

Culture a suitable macrophage cell line (e.g., THP-1) and differentiate them into macrophage-like cells.

-

-

Infection:

-

Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).

-

Allow phagocytosis to occur, then wash the cells to remove extracellular bacteria.

-

-

Drug Treatment:

-

Add media containing various concentrations of this compound to the infected cells.

-

-

Assessment of Intracellular Survival:

-

At different time points post-infection, lyse the macrophages to release the intracellular bacteria.

-

Plate the lysate on 7H11 agar to determine the number of viable intracellular bacteria (CFU).

-

-

Data Analysis:

-

Compare the CFU counts from this compound-treated and untreated macrophages to determine the intracellular killing activity.

-

ATP Synthase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the activity of purified M. tuberculosis ATP synthase.

Procedure:

-

Enzyme Preparation:

-

Purify F1F0-ATP synthase from M. tuberculosis or a surrogate species like M. smegmatis.

-

-

Assay Reaction:

-

Set up a reaction mixture containing the purified ATP synthase, a substrate for ATP hydrolysis (ATP), and a detection system to measure the product (ADP or inorganic phosphate).

-

-

Inhibition Measurement:

-

Add varying concentrations of this compound to the reaction mixture.

-

Measure the rate of ATP hydrolysis in the presence and absence of the inhibitor.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of ATP synthase activity at each this compound concentration.

-

Determine the IC50 value, the concentration of this compound required to inhibit 50% of the enzyme's activity.

-

Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in appropriate laboratory settings (e.g., BSL-3 for work with M. tuberculosis). It is recommended to consult the original research articles for more specific details and to optimize the protocols for your specific experimental conditions.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. tballiance.org [tballiance.org]

- 3. In vitro killing dynamics of the diarylquinolone this compound and its main metabolites against Mycobacterium tuberculosis | ARAID [araid.es]

- 4. Comparative Efficacy of the Novel Diarylquinoline this compound and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of M. tuberculosis and human ATP synthase by BDQ and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | ATP synthase inhibitor | Probechem Biochemicals [probechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tbaj-587 in Mouse Models of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Tbaj-587, a novel diarylquinoline, in mouse models of tuberculosis (TB). The information is intended to guide researchers in designing and interpreting experiments involving this promising anti-TB drug candidate.

Introduction

This compound is a next-generation diarylquinoline, a class of antimycobacterial agents that act by inhibiting the ATP synthase of Mycobacterium tuberculosis.[1][2][3] It has demonstrated greater potency against M. tuberculosis and a potentially improved safety and pharmacokinetic profile compared to the first-in-class diarylquinoline, bedaquiline (BDQ).[1][4] Preclinical studies in mouse models of tuberculosis have shown that this compound has superior efficacy against both drug-susceptible and bedaquiline-resistant strains of M. tuberculosis.[4][5][6] This document summarizes the key findings and experimental methodologies from these studies.

Mechanism of Action

This compound, like other diarylquinolines, targets the c subunit of the F-ATP synthase in Mycobacterium tuberculosis.[7] This inhibition disrupts the proton motive force and depletes the intracellular ATP levels, ultimately leading to bacterial cell death.[7][8] This targeted mechanism is specific to mycobacteria, contributing to its favorable safety profile.

Caption: Mechanism of action of this compound.

Efficacy of this compound in Mouse Models

This compound has demonstrated superior bactericidal activity compared to bedaquiline in chronically infected BALB/c mice. This increased efficacy is observed against both the wild-type H37Rv strain and a bedaquiline-resistant strain harboring a mutation in the Rv0678 gene.[5][6] The Rv0678 gene encodes a repressor of the MmpS5/MmpL5 efflux pump, and its mutation leads to increased efflux of bedaquiline.[4][5]

Quantitative Efficacy Data

The following tables summarize the reduction in bacterial load (log10 CFU) in the lungs of infected mice after treatment with this compound, both as a monotherapy and in combination with other anti-TB drugs.

Table 1: Efficacy of this compound Monotherapy against Wild-Type M. tuberculosis H37Rv

| Treatment Group | Dose (mg/kg) | Duration | Mean Log10 CFU Reduction in Lungs | Reference |

| Bedaquiline | 25 | 1 month | >1.5 log10 less than this compound | [5] |

| This compound | 25 | 1 month | >1.5 log10 greater than BDQ | [5] |

| This compound | 50 | 1 month | >1.5 log10 greater than BDQ | [5] |

Table 2: Efficacy of this compound in Combination Therapy against Wild-Type M. tuberculosis H37Rv (1 Month)

| Treatment Regimen | Mean Log10 CFU Reduction in Lungs | Reference |

| BPaL (BDQ + Pretomanid + Linezolid) | - | [5] |

| SPaL (this compound [25 mg/kg] + Pretomanid + Linezolid) | >1.5 log10 greater than BPaL | [5] |

| BPaMZ (BDQ + Pretomanid + Moxifloxacin + Pyrazinamide) | - | [5] |

| SPaMZ (this compound [25 mg/kg] + Pretomanid + Moxifloxacin + Pyrazinamide) | ~1.5 log10 more than BPaMZ | [6] |

Table 3: Efficacy of this compound Monotherapy against Rv0678 Mutant M. tuberculosis

| Treatment Group | Dose (mg/kg) | Duration | Mean Log10 CFU Reduction in Lungs | Reference |

| Bedaquiline | 12.5 | 1 month | Dose-dependent reduction | [5] |

| Bedaquiline | 25 | 1 month | 0.56 | [5] |

| Bedaquiline | 50 | 1 month | Dose-dependent reduction | [5] |

| This compound | 25 | 1 month | 2.0 | [5] |

| This compound | 50 | 1 month | Significantly more active than 25 mg/kg | [5] |

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for evaluating the efficacy of this compound in a mouse model of chronic tuberculosis.

Mouse Model of Chronic Tuberculosis Infection

-

Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

-

Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (or a resistant strain) to achieve an initial implantation of approximately 100-200 bacilli in the lungs.

-

Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks, by which time a stable, high bacterial load is present in the lungs.

Drug Preparation and Administration

-

Drug Formulation: this compound and other drugs are typically formulated as a suspension in a vehicle such as 0.5% methylcellulose.

-

Route of Administration: Drugs are administered orally via gavage.

-

Dosing Schedule: Treatment is typically administered once daily, five days a week.

Assessment of Bacterial Burden

-

Euthanasia and Organ Harvest: At specified time points (e.g., after 1 or 2 months of treatment), mice are euthanized. The lungs are aseptically removed.

-

Homogenization: The lungs are homogenized in a suitable buffer (e.g., phosphate-buffered saline with 0.05% Tween 80).

-

Plating and Colony Forming Unit (CFU) Counting: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC). Plates are incubated at 37°C for 3-4 weeks, after which CFUs are counted to determine the bacterial load.

Caption: In vivo efficacy testing workflow.

Pharmacokinetics

Preliminary studies suggest that this compound has a better pharmacokinetic profile than bedaquiline.[1] In a rabbit model, this compound was found to achieve bactericidal concentrations in caseum layers more rapidly than bedaquiline.[9] Modeling of plasma pharmacokinetic data predicted that a daily dose of 125 mg/kg in rabbits would achieve the target area under the curve for efficacy.[9]

Safety Profile

Preclinical studies indicate that this compound may have a larger safety margin than bedaquiline.[4][5] This is partly attributed to its lower lipophilicity and weaker inhibition of the hERG channel, which is associated with cardiac QT prolongation.[7][10]

Conclusion

This compound is a highly promising new drug candidate for the treatment of tuberculosis. Its superior efficacy against both drug-susceptible and resistant strains of M. tuberculosis, coupled with a potentially improved safety and pharmacokinetic profile, makes it a strong candidate for inclusion in future anti-TB regimens. The protocols and data presented here provide a foundation for further research and development of this important new agent.

References

- 1. This compound, Diarylquinoline | Working Group for New TB Drugs [newtbdrugs.org]

- 2. tballiance.org [tballiance.org]

- 3. tballiance.org [tballiance.org]

- 4. Comparative Efficacy of the Novel Diarylquinoline this compound and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Efficacy of the Novel Diarylquinoline this compound and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound, a novel diarylquinoline, is active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

Application Notes and Protocols for TBAJ-587 and Pretomanid Combination Therapy in Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of infectious disease-related mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb has critically undermined current treatment regimens, necessitating the development of novel therapeutic strategies. Combination therapy is a cornerstone of effective TB treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the emergence of drug resistance. This document provides detailed application notes and protocols for the investigational combination therapy of TBAJ-587 and pretomanid, two promising anti-tubercular agents with distinct mechanisms of action.

This compound is a next-generation diarylquinoline that, like its predecessor bedaquiline, targets the ATP synthase in M. tb, an essential enzyme for cellular energy production.[1][2] Preclinical studies suggest that this compound exhibits greater potency and a potentially improved safety profile compared to bedaquiline.[1] Pretomanid, a nitroimidazooxazine, is a prodrug that requires activation within the mycobacterial cell.[3][4] Once activated, it inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall, and also acts as a respiratory poison by releasing nitric oxide, rendering it effective against both replicating and non-replicating (dormant) bacteria.[4][5][6] The complementary mechanisms of action of this compound and pretomanid make their combination a compelling strategy for the treatment of drug-resistant TB.

These application notes and protocols are intended to guide researchers in the preclinical evaluation of this combination therapy, providing a framework for in vitro synergy studies and in vivo efficacy assessments in established mouse models of tuberculosis.

Data Presentation

In Vitro Activity of this compound and Pretomanid

| Compound | M. tuberculosis Strain | MIC (μg/mL) | Reference |

| This compound | H37Rv | 0.016 | [7] |

| H37Rv | 0.031 - 0.062 | [8] | |

| Pretomanid | H37Rv | Not explicitly stated in provided results | |

| Lineage 1 | 1 (modal) | [9] | |

| Lineages 2, 3, 4, 7 | 0.125 (modal) | [9] | |

| Animal-adapted lineages | 0.03 (modal) | [9] |

In Vivo Efficacy of this compound and Pretomanid Containing Regimens in a Mouse Model of Tuberculosis

| Regimen | Mouse Strain | M. tb Strain | Treatment Duration | Lung CFU log10 Reduction vs. Untreated Control | Reference |

| This compound (25 mg/kg) + Pretomanid (100 mg/kg) + Linezolid (100 mg/kg) | BALB/c | H37Rv | 1 month | Not explicitly stated, but significantly more active than Pretomanid + Linezolid alone | [10] |

| This compound (50 mg/kg) + Pretomanid (100 mg/kg) + Linezolid (100 mg/kg) | BALB/c | H37Rv | 1 month | Not explicitly stated, but significantly more active than Pretomanid + Linezolid alone | [10] |

| This compound (25 mg/kg) + Pretomanid (100 mg/kg) + Moxifloxacin (100 mg/kg) + Pyrazinamide (150 mg/kg) | BALB/c | H37Rv | 1 month | ~4.5 log10 reduction | [10] |

| Bedaquiline (25 mg/kg) + Pretomanid (100 mg/kg) + Moxifloxacin (100 mg/kg) + Pyrazinamide (150 mg/kg) | BALB/c | H37Rv | 1 month | ~3.0 log10 reduction | [10] |

| This compound (25 mg/kg) + Pretomanid (100 mg/kg) + TBI-223 (100 mg/kg) | BALB/c | H37Rv | 4 weeks | Not explicitly stated, but evaluated for bactericidal and sterilizing activity | [11][12] |

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol outlines a checkerboard assay to determine the in vitro synergy of this compound and pretomanid against M. tuberculosis.

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)

-

This compound stock solution (in DMSO)

-

Pretomanid stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Resazurin sodium salt solution (0.02% in sterile water)

-

Plate reader for absorbance or fluorescence measurement

Procedure:

-

Prepare Drug Dilutions:

-

Prepare serial twofold dilutions of this compound and pretomanid in 7H9 broth. The concentration range should span from well above to well below the expected Minimum Inhibitory Concentration (MIC) of each drug.

-

-

Set up the Checkerboard Plate:

-

In a 96-well plate, add 50 µL of 7H9 broth to all wells.

-

Along the x-axis, add 50 µL of each this compound dilution to the corresponding columns, creating a concentration gradient from left to right.

-

Along the y-axis, add 50 µL of each pretomanid dilution to the corresponding rows, creating a concentration gradient from top to bottom.

-

The final volume in each well containing the drug combination will be 100 µL.

-

Include wells with each drug alone (in duplicate) to determine the MIC of individual agents.

-

Include drug-free wells as a positive control for bacterial growth and sterile broth wells as a negative control.

-

-

Inoculum Preparation and Inoculation:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Dilute the culture in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the bacterial suspension to each well (except the negative control wells).

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7 days.

-

-

Readout:

-

After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug(s) that prevents this color change.

-

-

Data Analysis:

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Pretomanid = (MIC of Pretomanid in combination) / (MIC of Pretomanid alone)

-

-

Calculate the FIC Index (FICI) for the combination:

-

FICI = FIC of this compound + FIC of Pretomanid

-

-

Interpret the results as follows:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Additive/Indifference

-

FICI > 4.0: Antagonism

-

-

In Vivo Efficacy Testing in a Mouse Model of Tuberculosis

This protocol describes a murine model of chronic tuberculosis infection to evaluate the in vivo efficacy of this compound and pretomanid combination therapy.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

M. tuberculosis strain (e.g., H37Rv)

-

Aerosol infection chamber

-

This compound formulation for oral gavage

-

Pretomanid formulation for oral gavage

-

Other drugs for combination regimens (e.g., linezolid, moxifloxacin, pyrazinamide) formulated for oral gavage

-

7H11 selective agar plates

-